molecular formula C9H8N2O2S B15266091 Isoquinoline-8-sulfonamide

Isoquinoline-8-sulfonamide

Cat. No.: B15266091
M. Wt: 208.24 g/mol
InChI Key: ABOWKURZVKFZAB-UHFFFAOYSA-N
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Description

Isoquinoline-8-sulfonamide is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline is a heterocyclic aromatic organic compound, and the sulfonamide group attached to the 8th position of the isoquinoline ring imparts unique chemical and biological properties to this compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoquinoline-8-sulfonamide typically involves the sulfonation of isoquinoline. One common method is the reaction of isoquinoline with chlorosulfonic acid, followed by the introduction of an amine group to form the sulfonamide. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation processes using advanced chemical reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified through crystallization or other separation techniques to obtain this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Isoquinoline-8-sulfonamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include sulfonic acids, amines, and various substituted isoquinoline derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Isoquinoline-8-sulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of isoquinoline-8-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it acts as an allosteric inhibitor of DNA gyrase, an essential bacterial enzyme, by binding to a hydrophobic pocket in the GyrA subunit . This binding disrupts the enzyme’s function, leading to antibacterial effects. Additionally, this compound derivatives can inhibit protein kinases by interfering with their ATP-binding sites, thereby modulating various cellular signaling pathways .

Comparison with Similar Compounds

Isoquinoline-8-sulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific interactions with molecular targets and its potential for developing novel therapeutic agents with distinct mechanisms of action.

Properties

Molecular Formula

C9H8N2O2S

Molecular Weight

208.24 g/mol

IUPAC Name

isoquinoline-8-sulfonamide

InChI

InChI=1S/C9H8N2O2S/c10-14(12,13)9-3-1-2-7-4-5-11-6-8(7)9/h1-6H,(H2,10,12,13)

InChI Key

ABOWKURZVKFZAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=NC=C2)C(=C1)S(=O)(=O)N

Origin of Product

United States

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